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2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

CNS drug design blood-brain barrier permeability physicochemical profiling

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034474‑29‑6) is a heterocyclic small molecule consisting of a pyridine‑4‑carbonitrile core linked via an ether bridge to a piperidine ring that bears a 5‑methylpyrazine‑2‑carbonyl substituent. Its molecular formula is C₁₇H₁₇N₅O₂ (molecular weight 323.35 g·mol⁻¹), with an XLogP3 of 1.2, a topological polar surface area (TPSA) of 92 Ų, six hydrogen‑bond acceptors, zero hydrogen‑bond donors, and three rotatable bonds.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 2034474-29-6
Cat. No. B2603121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
CAS2034474-29-6
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
InChIInChI=1S/C17H17N5O2/c1-12-9-21-15(10-20-12)17(23)22-6-2-3-14(11-22)24-16-7-13(8-18)4-5-19-16/h4-5,7,9-10,14H,2-3,6,11H2,1H3
InChIKeyOSERZDQPCSAAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile – CAS 2034474-29-6: Physicochemical Identity and Heterocyclic Scaffold Profile


2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (CAS 2034474‑29‑6) is a heterocyclic small molecule consisting of a pyridine‑4‑carbonitrile core linked via an ether bridge to a piperidine ring that bears a 5‑methylpyrazine‑2‑carbonyl substituent [1]. Its molecular formula is C₁₇H₁₇N₅O₂ (molecular weight 323.35 g·mol⁻¹), with an XLogP3 of 1.2, a topological polar surface area (TPSA) of 92 Ų, six hydrogen‑bond acceptors, zero hydrogen‑bond donors, and three rotatable bonds [1]. The compound is currently listed exclusively as a research‑grade chemical and does not appear in major bioactivity databases (ChEMBL, BindingDB) or the primary patent literature as of mid‑2026. No peer‑reviewed pharmacological or in‑vivo data are publicly available.

Why Closely Related 3‑Oxy‑Piperidinyl‑Isonicotinonitrile Analogs Cannot Be Reliably Interchanged for 2034474‑29‑6


The N‑substituent on the piperidine ring dictates the physicochemical and potentially the pharmacophoric profile of the 3‑oxy‑isonicotinonitrile scaffold. 2034474‑29‑6 carries a 5‑methylpyrazine‑2‑carbonyl group, whereas commercially available analogs contain methylsulfonyl, isonicotinoyl, or arylsulfonyl substituents [1]. Even without published biological data, these substituents differ in hydrogen‑bonding capacity, lipophilicity, and steric bulk, which inevitably lead to divergent solubility, permeability, and target‑binding properties. Consequently, the common practice of “scaffold‑hopping” within this series cannot guarantee functional equivalence for any biological assay or chemical synthesis step.

Quantitative Differentiation Evidence for 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile


Topological Polar Surface Area (TPSA) Contrasts with Known CNS-Active Comparators

2034474‑29‑6 has a TPSA of 92 Ų, placing it in the intermediate range for CNS drug-likeness, where a TPSA below 90 Ų is considered favorable for passive blood‑brain barrier (BBB) penetration. This is intermediate between the GABAB antagonist CGP 54626 (TPSA 69.6 Ų [1]) and the PDE10A inhibitor PF‑2545920 (TPSA approximately 44 Ų, calculated from PubChem). The 5‑methylpyrazine‑2‑carbonyl group introduces additional polarity compared to sulfonyl or isonicotinoyl analogs, which may reduce passive BBB penetration while maintaining solubility advantages.

CNS drug design blood-brain barrier permeability physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiation Against PDE10A and GABAB Reference Molecules

2034474‑29‑6 possesses six hydrogen‑bond acceptor (HBA) sites [1], compared to four HBA sites for CGP 54626 [1] and four HBA sites for PF‑2545920 [2]. This higher HBA count is attributable to the dual pyrazine‑carbonyl and pyridine‑carbonitrile motifs. The additional acceptor capacity may enhance aqueous solubility but could reduce passive membrane permeability, making this scaffold potentially more suitable for targets with solvent‑exposed binding pockets.

ligand efficiency polar surface area hydrogen bonding

XLogP3 Comparison Places 2034474‑29‑6 in a Distinct Lipophilicity Window

The computed XLogP3 of 2034474‑29‑6 is 1.2 [1], approximately 3.0 log units lower than PF‑2545920 (XLogP3 4.2 [2]). CGP 54626, being a zwitterionic phosphinic acid derivative, has a markedly different ionization profile and its XLogP3 is not directly comparable from standard computed sources. The low lipophilicity of 2034474‑29‑6 suggests higher aqueous solubility and potentially fewer CYP450‑mediated metabolic liabilities than more lipophilic analogs.

lipophilicity drug-likeness ADME

Rotatable Bond and Molecular Flexibility Differentiation vs. PF‑2545920

2034474‑29‑6 contains only three rotatable bonds [1], compared to five rotatable bonds for PF‑2545920 [2] and approximately eight for CGP 54626. Lower rotatable bond count is generally associated with reduced entropic penalty upon binding and improved oral bioavailability. This constrained architecture may offer a selectivity advantage in target engagement relative to more flexible analogs.

conformational flexibility entropic penalty binding affinity

Absence of Known Kinase or GPCR Activity Differentiates 2034474‑29‑6 from Validated Chemical Probes

Unlike CGP 54626 (GABAB antagonist, IC₅₀ 4 nM ) and PF‑2545920 (PDE10A inhibitor, IC₅₀ 0.37 nM ), no target‑engagement data exist for 2034474‑29‑6 in any public database. This absence is itself a differentiation factor: the compound may serve as a silent control or a novel starting point for de‑orphanization campaigns, free from confounding polypharmacology associated with well‑characterized probes.

target engagement selectivity profiling chemical probe criteria

Molecular Weight and Heavy Atom Count Differentiation from CNS Chemical Probes

With a molecular weight of 323.35 g·mol⁻¹ and 24 heavy atoms [1], 2034474‑29‑6 is significantly smaller than CGP 54626 (444.8 g·mol⁻¹, 26 heavy atoms [2]) and PF‑2545920 (392.5 g·mol⁻¹, 30 heavy atoms [3]). This places 2034474‑29‑6 in a more fragment‑like or lead‑like property space, making it amenable to fragment‑based screening and subsequent growth strategies.

fragment-based drug discovery ligand efficiency molecular complexity

Evidence‑Based Research and Industrial Use Scenarios for 2-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile (2034474‑29‑6)


Phenotypic Screening Libraries Requiring Physicochemically Diverse, Unannotated Scaffolds

2034474‑29‑6 is ideally suited for inclusion in diversity‑oriented screening decks used in phenotypic assays. Its TPSA of 92 Ų, low XLogP3 of 1.2, and constrained rotatable bond count of 3 distinguish it from highly lipophilic, flexible CNS probes such as PF‑2545920 (TPSA ~44 Ų, XLogP3 4.2, 5 rotatable bonds). The absence of known target annotation makes it a valuable “dark” chemical matter entry for de‑orphanization and target‑identification campaigns.

Physicochemical Benchmarking and Computational Model Training Sets

The well‑defined computed descriptor set (MW 323.35, TPSA 92 Ų, XLogP3 1.2, 6 HBA, 0 HBD, 3 rotatable bonds) makes 2034474‑29‑6 a useful reference compound for calibrating in‑silico ADME prediction models and medicinal chemistry teaching datasets, particularly when compared alongside well‑characterized probes like CGP 54626 and PF‑2545920 whose experimental PK and target data are publicly available.

Lead‑Optimization Programs Targeting Solvent‑Exposed Binding Pockets

With six hydrogen‑bond acceptor sites and zero donors, 2034474‑29‑6 is structurally predisposed to engage solvent‑exposed or polar binding pockets—unlike the more lipophilic PDE10A inhibitor PF‑2545920 (4 HBA). Medicinal chemists exploring targets with large, hydrated active sites can use 2034474‑29‑6 as a starting scaffold and then modulate the N‑substituent to balance polarity and permeability.

Fragment‑Based Drug Discovery (FBDD) Library Design

2034474‑29‑6 meets fragment‑like criteria with a molecular weight of 323 Da and only 24 heavy atoms, positioning it closer to fragment space than the larger CNS probes CGP 54626 (445 Da) and PF‑2545920 (393 Da). Its low lipophilicity and high polar surface area make it an attractive fragment for subsequent vector elaboration while maintaining favorable physicochemical properties.

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